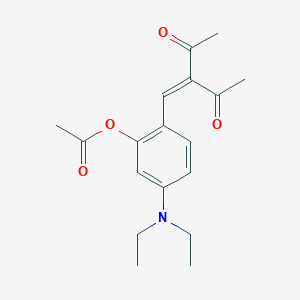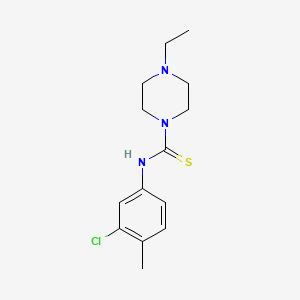
2-(2-acetyl-3-oxo-1-buten-1-yl)-5-(diethylamino)phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-acetyl-3-oxo-1-buten-1-yl)-5-(diethylamino)phenyl acetate, commonly known as ABEI, is a chemical compound that has gained significant attention in scientific research due to its unique properties. ABEI is a fluorescent probe that is widely used in various biochemical and physiological experiments.
Mecanismo De Acción
The mechanism of action of ABEI involves the oxidation of the diethylamino group by hydrogen peroxide, which results in the formation of a fluorescent product. The fluorescence intensity of ABEI is directly proportional to the concentration of hydrogen peroxide.
Biochemical and Physiological Effects:
ABEI has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by increasing the production of reactive oxygen species. ABEI has also been shown to protect cells against oxidative stress by scavenging free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of ABEI is its sensitivity and specificity for hydrogen peroxide. It is also relatively easy to use and can be used in a variety of experimental systems. However, ABEI has some limitations, including its potential toxicity and the need for specialized equipment to detect fluorescence.
Direcciones Futuras
There are several future directions for the use of ABEI in scientific research. One potential area of research is the development of new fluorescent probes that are more specific and sensitive for hydrogen peroxide. Another area of research is the use of ABEI in the study of oxidative stress in various disease states, including cancer and neurodegenerative disorders. Finally, the use of ABEI in the development of new therapeutic agents for the treatment of oxidative stress-related diseases is an exciting area of research.
Métodos De Síntesis
The synthesis of ABEI involves the reaction of 2-acetyl-3-oxo-1-buten-1-yl chloride with 5-(diethylamino)phenol in the presence of sodium acetate. This reaction results in the formation of ABEI, which is a yellow powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
ABEI is widely used as a fluorescent probe in various biochemical and physiological experiments. It is used to detect the presence of hydrogen peroxide, which is an important signaling molecule in various biological processes. ABEI is also used to detect the activity of enzymes such as peroxidases and oxidases. In addition, ABEI is used to study the redox status of cells and tissues.
Propiedades
IUPAC Name |
[2-(2-acetyl-3-oxobut-1-enyl)-5-(diethylamino)phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-6-19(7-2)16-9-8-15(18(11-16)23-14(5)22)10-17(12(3)20)13(4)21/h8-11H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZDLHVTLOQMQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=C(C(=O)C)C(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Acetyl-3-oxobut-1-enyl)-5-(diethylamino)phenyl] acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[N-(2-chlorobenzoyl)ethanehydrazonoyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B5807047.png)
methanone](/img/structure/B5807052.png)

![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B5807074.png)
![4-bromo-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5807076.png)



![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine](/img/structure/B5807113.png)
![5-[(4-carboxyphenoxy)methyl]-2-furoic acid](/img/structure/B5807120.png)

![N-[4-(dimethylamino)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5807137.png)

![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5807156.png)